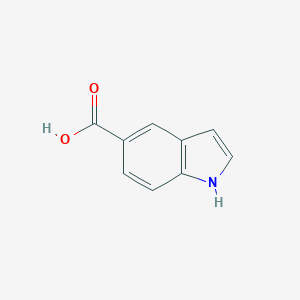

Indole-5-carboxylic acid

説明

Significance of the Indole (B1671886) Scaffold in Contemporary Chemical and Biological Research

The indole nucleus is a fundamental structural motif found in a vast array of natural and synthetic compounds, making it a "privileged scaffold" in medicinal chemistry. bohrium.combohrium.com This importance stems from its presence in essential biomolecules and its ability to interact with a wide range of biological targets.

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a core component of the essential amino acid tryptophan. bohrium.comcreative-proteomics.com Tryptophan serves as a precursor for numerous biologically vital molecules, including the neurotransmitter serotonin (B10506), which regulates mood and sleep, and the hormone melatonin, which governs circadian rhythms. mdpi.com The structural and electronic properties of the indole ring allow it to participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for binding to biological macromolecules like enzymes and receptors. mdpi.com

In the realm of drug discovery, the indole scaffold is a cornerstone for the development of new therapeutic agents. mdpi.comnih.govijpsr.com Its versatility allows for the synthesis of a diverse library of derivatives with a wide spectrum of pharmacological activities. nih.gov Many commercially available drugs incorporate the indole structure, targeting a variety of conditions including cancer, inflammation, microbial infections, and neurological disorders. bohrium.commdpi.com For instance, indole derivatives have been developed as potent inhibitors of enzymes like tubulin, which is crucial for cell division and a key target in cancer therapy. bohrium.com The ability to functionalize the indole ring at multiple positions enables chemists to fine-tune the pharmacological properties of these molecules, enhancing their efficacy and selectivity. nih.gov

The following table provides a snapshot of the diverse applications of indole-containing compounds in the pharmaceutical industry:

| Therapeutic Area | Example Compound Class/Drug | Mechanism of Action/Significance |

| Oncology | Vinca Alkaloids (e.g., Vincristine) | Inhibit microtubule formation in cancer cells. numberanalytics.com |

| Antiviral | Arbidol | Broad-spectrum antiviral activity. bohrium.com |

| Anti-inflammatory | Indomethacin | Non-steroidal anti-inflammatory drug (NSAID). wikipedia.org |

| Antihypertensive | Perindopril | Angiotensin-converting enzyme (ACE) inhibitor. bohrium.com |

| Neurological Disorders | Serotonin Receptor Agonists | Treatment of migraine and depression. bohrium.comnumberanalytics.com |

Current Research Landscape of Indole-5-carboxylic Acid as a Versatile Compound

This compound serves as a crucial starting material and intermediate in the synthesis of a wide array of more complex molecules with significant biological activities. Its carboxylic acid group at the 5-position provides a convenient handle for further chemical modifications, such as amidation and esterification, allowing for the creation of diverse chemical libraries for drug screening and other research purposes.

Recent research has highlighted the utility of this compound in the development of novel therapeutic agents. For example, it is used as a reactant in the preparation of tryptophan dioxygenase (TDO) inhibitors, which have potential applications as anticancer immunomodulators. TDO is an enzyme that plays a role in suppressing the immune response against tumors, and its inhibition can enhance the body's ability to fight cancer.

Furthermore, this compound is a key building block for the synthesis of inhibitors of the Hedgehog signaling pathway, which is implicated in certain types of cancer. Specifically, it is used to prepare amide conjugates with ketoprofen (B1673614) that act as inhibitors of Gli1-mediated transcription. The compound has also been utilized in the synthesis of piperazine-bisamide analogs that function as antagonists of the human growth hormone secretagogue receptor, with potential applications in the treatment of obesity. smolecule.com

Beyond its role in medicinal chemistry, this compound is also employed in materials science. It can be electropolymerized to form poly(indole-5-carboxylic-acid), an electroactive polymer film with potential applications in electronics and sensors. Studies have also investigated its use as a corrosion inhibitor for mild steel.

The versatility of this compound is further demonstrated by its use in fundamental chemical research. It serves as a model compound for studying intramolecular excited-state proton transfer, a key process in photochemistry and photobiology. ottokemi.com

Historical Perspectives on this compound Research Trajectories

The history of indole chemistry is intrinsically linked to the study of the natural dye indigo (B80030) in the 19th century. wikipedia.org In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.org He later proposed the correct formula for indole in 1869. wikipedia.org The name "indole" itself is a combination of "indigo" and "oleum" (Latin for oil), as it was first isolated by treating indigo with fuming sulfuric acid. wikipedia.orgbiocrates.com

The development of synthetic methods for indole and its derivatives was a major focus of early organic chemists. The Fischer indole synthesis, developed by Emil Fischer in 1883, became one of the most important and widely used methods for constructing the indole ring system. creative-proteomics.comwikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from an aldehyde or ketone. nih.gov While the direct synthesis of indole itself via the Fischer method can be challenging, it is highly effective for producing substituted indoles. wikipedia.org

Other classical methods for indole synthesis that emerged in the late 19th and early 20th centuries include the Baeyer-Emmerling indole synthesis (1869), the Bischler-Mohlau indole synthesis (1892), and later, the Leimgruber-Batcho indole synthesis (1976), which proved to be particularly efficient and popular in the pharmaceutical industry. wikipedia.orgirjmets.com

Research into specifically substituted indoles, such as this compound, gained momentum as their potential applications became more apparent. The Japp-Klingemann reaction was adapted to synthesize indole-5-carboxylic acids by diazotizing aminobenzoic acids and coupling them with cyclic ketones. The development of selective decarboxylation techniques also played a crucial role, allowing for the removal of unwanted carboxylic acid groups while retaining the desired substituent at the 5-position.

The timeline below highlights some key milestones in the history of indole chemistry:

| Year | Milestone | Significance |

| 1866 | Adolf von Baeyer first synthesizes indole. wikipedia.org | Marks the beginning of indole chemistry. |

| 1869 | Baeyer proposes the correct formula for indole. wikipedia.org | Establishes the fundamental structure of the indole ring. |

| 1883 | Emil Fischer develops the Fischer indole synthesis. creative-proteomics.comwikipedia.org | Provides a versatile and widely used method for synthesizing substituted indoles. |

| 1930s | Interest in indole intensifies with the discovery of its presence in important alkaloids. wikipedia.org | Expands the known biological significance of the indole scaffold. |

| 1976 | The Leimgruber-Batcho indole synthesis is disclosed. wikipedia.org | Offers a high-yielding and efficient method for producing indoles, particularly for pharmaceutical applications. |

Structure

3D Structure

特性

IUPAC Name |

1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENZCGNHSIMFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

91201-83-1 | |

| Record name | Poly(indole-5-carboxylic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91201-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80168218 | |

| Record name | Indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1670-81-1 | |

| Record name | 1H-Indole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1670-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-5-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001670811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Electrochemical Polymerization Techniques for Poly(indole-5-carboxylic acid) Film Formation

Electrochemical polymerization is a powerful method for fabricating conductive polymer films directly onto an electrode surface. This technique offers precise control over film thickness and morphology, making it ideal for applications in sensors and electronic devices.

Mechanism of Electrochemical Oxidation and Polymerization

The electrochemical oxidation of this compound in an acetonitrile (B52724) solution initiates a polymerization process. rsc.org The initial step involves the oxidation of the monomer to form radical cations. rsc.org These reactive species then couple to form a trimer, which is insoluble and deposits onto the electrode surface. rsc.org Further oxidation of this deposited trimer leads to the formation of a polymer composed of linked trimer units. rsc.org The polymerization mechanism suggests that the formation of trimers occurs through the coupling of adsorbed radical cations of this compound. rsc.org The continued linkage of these trimers results in the growth of the polymer film. rsc.org

Influence of Electrolyte Composition and Concentration on Polymer Characteristics

The composition and concentration of the electrolyte play a crucial role in determining the properties of the resulting poly(this compound) (PIn5COOH) films. For instance, the use of a mixed electrolyte system of acetic acid and boron trifluoride ethyl ether (BFEE) has been shown to produce high-quality polyindole films. electrochemsci.org The addition of acetic acid to BFEE increases the ionic conductivity of the electrolyte and enhances the solubility of additives like poly(ethylene glycol) (PEG), which can positively influence the electropolymerization process. electrochemsci.org

The pH of the electrolyte solution also significantly impacts the electrochemical behavior of the polymer. PIn5COOH exhibits two redox processes in acidic aqueous solutions, while only one redox process is observed in solutions with a pH greater than 4. pan.plresearchgate.net This change in electrochemical response highlights the sensitivity of the polymer to the electrolyte's acidity. The choice of the supporting electrolyte, such as lithium perchlorate (B79767) (LiClO4) in acetonitrile, is also a standard practice for the electropolymerization of this compound. researchgate.net

Characterization of Polymer Films via Cyclic Voltammetry and Spectroscopic Methods

Cyclic voltammetry (CV) is a fundamental technique for characterizing the electrochemical properties of PIn5COOH films. CV studies reveal the redox behavior of the polymer, showing characteristic anodic and cathodic peaks that correspond to the oxidation and reduction of the polymer. warwick.ac.uk The increase in peak currents with higher scan rates in CV measurements indicates the reversible electrochemistry of the polymer films. warwick.ac.uk In acidic solutions, PIn5COOH typically shows two distinct redox processes. pan.plresearchgate.net

Spectroscopic methods, such as UV-Vis spectroscopy, are employed to investigate the optical properties of the polymer films. The absorption spectra can provide insights into the electronic structure and conjugation length of the polymer. For example, a blue shift in the absorbance spectrum of PIn5COOH compared to a similar polymer, poly(indole-6-carboxylic acid), suggests a decrease in the extent of conjugation or a shorter polymer chain length. warwick.ac.uk

Homogeneity and Morphology Control in Electrodeposited Layers

The morphology and homogeneity of electrodeposited PIn5COOH layers can be controlled by manipulating the polymerization conditions. The degree of linkage between the trimer units in the polymer film is influenced by the deposition time. rsc.org By varying the rotation speed of the electrode or the concentration of the monomer in the bulk solution, the proportion of trimer in a film of a specific thickness can be controlled. rsc.org

Studies have shown that polymers produced from the oxidation of pure trimer or extracted from the deposited film exhibit narrower redox peaks in cyclic voltammetry, which is indicative of a more homogeneous morphology compared to the initially deposited layer. rsc.org The use of different electrolyte systems can also lead to different morphologies. For instance, electropolymerization in acetonitrile containing LiClO4 has been used to successfully synthesize PIn5COOH nanowires with diameters of approximately 100 nm. researchgate.net In contrast, when co-polymerized with other materials like poly(3,4-ethylenedioxythiophene) (PEDOT), PIn5COOH can form porous surfaces composed of distinct nanowires. electrochemsci.org

Catalytic Approaches in this compound Synthesis and Derivatization

Catalytic methods, particularly those involving metal catalysts, are instrumental in the synthesis and functionalization of this compound and its derivatives, enabling the construction of complex molecular architectures.

Metal-Catalyzed Reactions

Transition metal-catalyzed reactions have emerged as powerful tools for the derivatization of indoles. Palladium-catalyzed reactions, for example, have been utilized for the C3-benzylation of this compound. mdpi.com This process involves the C-H activation at the C3 position of the indole (B1671886) ring. mdpi.com Mechanistic studies suggest the formation of an (η³-benzyl)palladium(II) complex, which is generated from the oxidative addition of benzyl (B1604629) alcohol to a Pd(0) species. mdpi.com

Ruthenium-catalyzed C-H arylation has also been successfully applied to indole carboxylic acids. nih.gov This method allows for the regioselective arylation at the C4, C5, C6, and C7 positions of the indole core, which are typically less reactive than the C2 and C3 positions. nih.gov For instance, 1-methyl-1H-indole-5-carboxylic acid can be efficiently bis-arylated at the C4 and C6 positions. nih.gov

Cobalt-catalyzed reductive C-H alkylation of indoles using carboxylic acids as the alkylating agent has also been reported. rsc.org This method provides a direct route to functionalize indoles with various carboxylic acids using a non-precious metal catalyst and hydrogen gas as the reductant. rsc.org

The following table summarizes key findings from studies on the metal-catalyzed derivatization of this compound and related compounds.

| Catalyst System | Reaction Type | Substrate | Position of Functionalization | Key Findings | Reference |

| Pd₂(dba)₃ / TPPMS | C-H Benzylation | This compound | C3 | Domino process involving C-H activation and benzylation. | mdpi.com |

| Ru-catalyst | C-H Arylation | 1-Methyl-1H-indole-5-carboxylic acid | C4 and C6 | Efficient bis-arylation at the fused benzene (B151609) core. | nih.gov |

| Co(acac)₃ / Triphos | Reductive C-H Alkylation | 2-Methyl-1H-indole | C3 | Direct functionalization with carboxylic acids using a cobalt catalyst. | rsc.org |

| Rh(III)-catalyst | C-H Alkenylation | N-phenylindole-3-carboxylic acid | C4 | Regioselective C-H bond cleavage directed by the carboxyl group. | researchgate.net |

Palladium-Catalyzed C-H Activation Studies

Metal-Free Synthetic Routes

While transition metals are powerful catalysts, the development of metal-free synthetic methods is a growing area of interest due to cost and environmental considerations. For this compound, such routes provide alternative pathways for derivatization. A significant example is the preparation of indolyl-quinolines from this compound through a metal- and solvent-free autoxidative coupling reaction. This approach highlights a greener alternative to traditional metal-catalyzed cross-coupling reactions, relying on the inherent reactivity of the starting materials under oxidative conditions.

Organic Synthesis Strategies for this compound Derivatives

The functional groups on this compound—namely the carboxylic acid, the indole N-H, and the reactive C-H bonds of the ring—provide multiple handles for a variety of organic transformations.

Condensation and Hydrolysis Pathways

The carboxylic acid moiety is a versatile functional group for derivatization. It can be readily converted into esters, amides, or acyl chlorides. These derivatives can then undergo further reactions or be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions. pressbooks.pubsci-hub.se The hydrolysis of an ester or amide derivative to regenerate this compound is a fundamental step in many multi-step synthetic sequences where the carboxyl group may need to be protected or modified temporarily. pressbooks.pubsci-hub.se

Condensation reactions are also central to building molecular complexity. The indole ring itself can participate in condensation reactions, typically at the nucleophilic C3 position, with various electrophiles such as α-keto acids or aldehydes. nih.govdergipark.org.tr For instance, indoles are known to react with pyruvic acid in a condensation reaction to form bis(indolyl) derivatives. nih.gov

| Reaction Type | Reactant with this compound Moiety | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Esterification | Alcohol (e.g., Ethanol) | Acid catalyst | Ester (e.g., Ethyl indole-5-carboxylate) | orgsyn.org |

| Amidation | Amine (e.g., Ammonium (B1175870) hydroxide) | Coupling agents or heat | Amide (Indole-5-carboxamide) | sci-hub.se |

| Hydrolysis | Ester or Amide derivative | Acid or Base, Heat | This compound | pressbooks.pub |

| Condensation | Aldehyde or Ketone | Acid or Base catalyst | C3-substituted indole derivative | nih.govdergipark.org.tr |

Table 3: Common condensation and hydrolysis pathways involving the this compound scaffold.

Oxidation and Reduction Reactions of the this compound Moiety

The this compound molecule can undergo oxidation and reduction at both the carboxylic acid group and the indole ring.

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation, converting this compound into (1H-indol-5-yl)methanol. pressbooks.pub Milder reagents may yield the corresponding aldehyde. pressbooks.pub

Oxidation: The indole ring is susceptible to oxidation. Biochemical oxidation has been demonstrated using the enzyme CYP199A2, a P450 monooxygenase, which regioselectively oxidizes this compound. nih.gov Electrochemical studies have also explored the redox behavior of this compound. When electropolymerized into a film, this compound displays stable, pH-dependent electrochemistry. During electrochemical oxidation, the trimeric form of the molecule undergoes irreversible deprotonation of the carboxylic acid group, which induces a change in the redox mechanism. rsc.org

| Reaction Type | Moiety | Reagent/Condition | Product | Reference |

|---|---|---|---|---|

| Reduction | Carboxylic Acid | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | pressbooks.pub |

| Biochemical Oxidation | Indole Ring | Enzyme CYP199A2 | Hydroxylated indole derivatives | nih.gov |

| Electrochemical Oxidation | Indole Ring / Carboxylic Acid | Electropolymerization, potential cycling | Redox active polymer, deprotonation | rsc.orgresearchgate.net |

Table 4: Summary of oxidation and reduction reactions for the this compound moiety.

Electrophilic Substitution Reactions on the Indole Ring System

The indole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution. The most reactive position is C3, which is vastly more nucleophilic than any position on a benzene ring. wikipedia.org If the C3 position is already substituted, electrophilic attack generally occurs at the C2 position. bhu.ac.in

In this compound, the C3 position remains the most activated site for electrophilic attack. Despite the presence of the electron-withdrawing carboxylic acid group on the benzene portion of the molecule, the activating influence of the pyrrolic nitrogen directs electrophiles preferentially to C3. bhu.ac.in This is evidenced by the synthesis of derivatives such as 3-bromo-1H-indole-5-carboxylic acid, where halogenation occurs at the C3 position. cymitquimica.com While the -COOH group at C5 deactivates the benzene ring, the pyrrole (B145914) ring's high reactivity dominates, directing substitution away from the carbocyclic ring under standard conditions. wikipedia.org

Coupling Reactions for Complex Molecule Assembly

This compound is a versatile scaffold in organic synthesis, lending itself to various coupling reactions for the construction of more complex molecular architectures. These methods are pivotal for introducing diverse substituents and building intricate frameworks, often with significant biological or material science applications.

Palladium-catalyzed cross-coupling reactions are prominently utilized. The Suzuki-Miyaura cross-coupling, for instance, facilitates the introduction of aryl or vinyl groups. A notable application involves the reaction of an this compound derivative with a boronic acid, such as 4-carboxyphenylboronic acid, in the presence of a palladium catalyst and a base. This reaction, typically conducted in solvent mixtures like toluene (B28343) or dimethylformamide (DMF) at elevated temperatures, allows for the N-arylation of the indole ring, yielding bifunctional molecules like 1-(4-Carboxyphenyl)-1H-indole-5-carboxylic acid.

Another powerful strategy is the direct C-H bond activation, which avoids the pre-functionalization of starting materials. Research has demonstrated the palladium-catalyzed C-H activation at the C3-position of this compound. mdpi.com This process can be coupled with benzyl alcohols in water to synthesize bis(indolyl)methanes. mdpi.com Mechanistic studies suggest that an (η3-benzyl)palladium(II) complex, formed from the palladium catalyst and benzyl alcohol, is responsible for activating the C3–H bond. mdpi.com The carboxylic acid group at the C5-position can act as a directing group in such transformations, guiding the catalyst to the desired position.

These coupling strategies are fundamental in creating libraries of substituted indoles for various research purposes. The choice of catalyst, base, and solvent system is crucial for optimizing reaction efficiency and yield.

Table 1: Examples of Coupling Reactions with this compound Derivatives

| Reaction Type | Reactants | Catalyst System | Product Example | Reference |

| Suzuki-Miyaura Coupling | Indole derivative, 4-carboxyphenylboronic acid | Palladium complex, K₂CO₃ | 1-(4-Carboxyphenyl)-1H-indole-5-carboxylic acid | |

| C-H Activation/Benzylation | This compound, Benzyl alcohol | Pd₂(dba)₃, TPPMS | 3,3'-Benzylidenebis(1H-indole-5-carboxylic acid) | mdpi.com |

Synthesis of Amide Conjugates

The carboxylic acid moiety of this compound is a prime functional group for derivatization, particularly for the synthesis of amide conjugates. This transformation is a cornerstone in medicinal chemistry for modifying the pharmacological properties of a lead compound. The direct conversion of a carboxylic acid to an amide can be challenging because the basicity of amines tends to deprotonate the carboxylic acid, forming an unreactive carboxylate. mdpi.com Therefore, the use of coupling agents is standard practice.

Common coupling agents that facilitate this reaction include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or uronium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). mdpi.comnih.gov

The general procedure involves activating the carboxylic acid with the coupling agent in an appropriate solvent, followed by the addition of the desired primary or secondary amine. For example, N-(2-(3-benzoylphenyl)propyl)-1H-indole-5-carboxamide was synthesized by coupling this compound with a specific amine (an isomer of ketoprofen (B1673614) amine) using HBTU or HATU. nih.gov This approach allows for the modular construction of a diverse range of amide derivatives by varying the amine component. nih.gov

Table 2: Reagents for Amide Conjugate Synthesis from this compound

| Amine Reactant | Coupling Agent | Product Name | Reference |

| 2-(3-Benzoylphenyl)propan-1-amine isomer | HBTU / HATU | N-(2-(3-Benzoylphenyl)propyl)-1H-indole-5-carboxamide | nih.gov |

| Substituted benzyl hydrazine (B178648) | EDCI | Indole-based N-acylhydrazones | mdpi.com |

Synthesis of Hydrazide Derivatives

Hydrazide derivatives of this compound are important intermediates for synthesizing a variety of heterocyclic compounds, such as pyrazoles and oxazepines, which often exhibit significant biological activity. biojournals.usscispace.com The synthesis of 1H-indole-5-carbohydrazide is typically achieved through a two-step process starting from this compound. scispace.com

The first step is the esterification of the carboxylic acid. scispace.com This is commonly done by reacting this compound with an alcohol, such as methanol (B129727) or ethanol, in the presence of an acid catalyst, or by treating it with an alkyl halide in a polar solvent. scispace.com This converts the carboxylic acid into its corresponding methyl or ethyl ester, which is more reactive towards nucleophilic attack by hydrazine. scispace.com

The second step is hydrazinolysis, where the resulting ester is treated with hydrazine hydrate (B1144303). scispace.comnih.gov The reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in an alcoholic solvent like methanol or ethanol. scispace.comnih.gov Upon completion, the reaction mixture is cooled, often with the addition of ice water, to precipitate the solid hydrazide product, which can then be isolated by filtration. nih.gov This method has been reported to produce 1H-indole-5-carbohydrazide in good yields. scispace.com These hydrazide intermediates are then readily condensed with aldehydes or other electrophiles to construct more complex molecular frameworks. biojournals.usnih.gov

Table 3: Synthetic Route to 1H-Indole-5-carbohydrazide

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Yield | Reference |

| 1. Esterification | This compound, Methyl iodide | DMF, 20-25 °C | Methyl 1H-indole-5-carboxylate | 96% | scispace.com |

| 2. Hydrazinolysis | Methyl 1H-indole-5-carboxylate, Hydrazine hydrate | Methanol, 55-60 °C | 1H-Indole-5-carbohydrazide | 86% | scispace.com |

Medicinal Chemistry and Biological Activity Investigations

Structure-Activity Relationship (SAR) Studies of Indole-5-carboxylic Acid Derivatives

The this compound scaffold is a versatile template in medicinal chemistry, and its biological activity can be finely tuned through strategic structural modifications. Structure-activity relationship (SAR) studies have been crucial in elucidating how different substituents and functional groups influence the potency, selectivity, and pharmacokinetic properties of these derivatives.

The nature and position of substituents on the indole (B1671886) ring and its side chains have a profound impact on the biological profile of this compound derivatives. Research has shown that the effects of substituents can be interdependent. For instance, in a series of indolylglyoxylamides designed as ligands for the benzodiazepine (B76468) receptor (BzR), the affinity of derivatives with a chloro or nitro group at the 5-position was enhanced by hydroxyl or methoxy (B1213986) groups on a side chain phenyl ring. nih.gov Conversely, for derivatives with a hydrogen at the 5-position, affinity was increased by halogen substituents on the same side chain phenyl ring. nih.gov This highlights a divergent SAR pattern based on the substitution at the indole-5 position.

In the context of developing inhibitors for cytosolic phospholipase A2α (cPLA2α), introducing butanoyl- and hexanoyl-substituents at the 3-position of the indole scaffold was found to modulate aqueous solubility and metabolic stability. nih.gov While these modifications influenced key physicochemical properties, they did not considerably affect the enzyme inhibitory potency in most cases. nih.gov For some indole derivatives targeting the SARS-CoV-2 3CLpro enzyme, a methyl group at the 5-position of the indole resulted in a significant loss of inhibitory activity, whereas a methyl group at the 6-position only caused a slight reduction. nih.gov This demonstrates that even minor positional changes of a simple substituent can drastically alter biological activity.

Structural modifications are a key strategy for optimizing the enzyme inhibitory potency of this compound derivatives. In the pursuit of cPLA2α inhibitors, researchers started with 1-[3-(4-octylphenoxy)-2-oxopropyl]this compound, a potent inhibitor of the enzyme. nih.gov By introducing various acyl substituents at the indole's 3-position, they could modulate the metabolic stability of the compounds. nih.gov This work demonstrated that structural changes could be made to improve pharmacokinetic properties, such as stability against phase I and II metabolism, without compromising the desired enzyme inhibition. nih.gov

For inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), SAR studies revealed that a fluorine atom at the 4'-position of a benzene (B151609) ring substituent was beneficial for inhibitory activity. sci-hub.se It was also found that a sterically bulky hydrophobic group was permitted at the 3'-position, but there was limited space for substituents at the 4'-position. sci-hub.se This detailed understanding of the steric and electronic requirements of the enzyme's binding pocket allows for rational design to enhance inhibitory potency.

The specific functional groups on the this compound molecule are critical for its interaction with biological targets, dictating binding affinity through various non-covalent interactions. The carboxylic acid group itself is often a key pharmacophore. X-ray crystallography of GPR40 agonists revealed that the carboxylate moiety of indole-5-propanoic acid derivatives forms crucial hydrogen bonds with arginine and tyrosine residues within the receptor's binding pocket. nih.gov

Furthermore, the indole N-H group can act as a hydrogen bond donor, interacting with the backbone amide carbonyl oxygen of a leucine (B10760876) residue in the GPR40 receptor, suggesting its role in binding affinity. nih.gov In studies of indole derivatives as benzodiazepine receptor ligands, the replacement of the indole NH with an oxygen (benzofuran) or sulfur (benzothiophene) led to a significant drop in potency, clearly indicating that the indole NH donates a critical hydrogen bond to an acceptor atom on the receptor. nih.gov For certain this compound derivatives acting as cPLA2α inhibitors, bulky N1 substituents like phenoxypropyl were shown to result in nanomolar potency, suggesting that steric bulk at this position enhances target binding.

Modulation of Enzyme Inhibition Potency through Structural Modifications

Pharmacological Potentials and Therapeutic Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting antiproliferative effects across a range of cancer cell lines through various mechanisms of action. nih.gov

This compound derivatives have shown marked inhibitory effects on the proliferation of various human cancer cells in vitro.

Lung Cancer (A549 cells): Several studies have reported the efficacy of these compounds against non-small cell lung cancer A549 cells. One novel indole derivative, SK228, exhibited an IC₅₀ value of 3.4 μM. nih.gov Other series of derivatives have shown even higher potency, with IC₅₀ values as low as 0.50 ± 0.06 μM. nih.gov Another indole carboxylic acid derivative demonstrated significant antiproliferative effects against A549 cells with an IC₅₀ value of 0.74 μM. mdpi.com Research on 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide found an IC50 of 14.4 µg/mL against the A549 cell line. waocp.org

Breast Cancer (MCF-7 cells): The MCF-7 breast cancer cell line has also been a target for these derivatives. A study of 23 novel 5-hydroxyindole-3-carboxylic acids and their esters found that all compounds showed cytotoxicity against MCF-7 cells. nih.gov The most potent compound, an ester derivative with a 4-methoxy group (5d), had a half-maximal effective concentration (EC₅₀) of 4.7 µM. nih.gov Other studies have identified indole derivatives with potent activity against MCF-7 cells, with some showing IC₅₀ values in the nanomolar range. mdpi.com

Hepatocellular Carcinoma (HepG2 and Hep3B cells): this compound derivatives have shown promising growth-inhibitory effects against liver cancer cells. One derivative exhibited potent antiproliferation against both HepG2 and Hep3B cell lines, with IC₅₀ values of 3.5 μM and 5.87 μM, respectively. nih.gov Similarly, a series of dehydroabietic acid-indole derivatives showed strong cytotoxic activities against SMMC-7721, HepG2, and Hep3B cancer cell lines, with one derivative displaying IC₅₀ values ranging from 0.51 to 1.39 μM. nih.gov Another study highlighted a series of 1H-indole-2-carboxylic acid derivatives that demonstrated potent inhibitory activities against several human liver cancer cell lines, including Hep G2 and Hep 3B. mdpi.com

The table below summarizes the antiproliferative activity of selected indole carboxylic acid derivatives against various cancer cell lines.

| Derivative Type/Compound Name | Target Cell Line | Activity (IC₅₀/EC₅₀) | Source |

|---|---|---|---|

| Indole Derivative (SK228) | A549 (Lung) | 3.4 μM | nih.gov |

| Indole Derivative (Compound 79a) | A549 (Lung) | 0.50 ± 0.06 μM | nih.gov |

| Indole Carboxylic Acid Moiety (Compound 43) | A549 (Lung) | 0.74 μM | mdpi.com |

| 5-hydroxyindole-3-carboxylic acid ester (Compound 5d) | MCF-7 (Breast) | 4.7 µM | nih.gov |

| Retinoic acid-indole derivative (Compound 17) | MCF-7 (Breast) | <0.01–1.83 μM | nih.gov |

| This compound Derivative | HepG2 (Liver) | 3.5 μM | nih.gov |

| This compound Derivative | Hep3B (Liver) | 5.87 μM | nih.gov |

| Dehydroabietic acid-indole derivative (Compound 19) | HepG2 & Hep3B (Liver) | 0.51–1.39 μM | nih.gov |

Anticancer and Antiproliferative Activities

Induction of Apoptosis and Regulation of Apoptosis-Related Proteins

Derivatives of this compound have been identified as significant inducers of apoptosis, a programmed cell death pathway crucial for tissue homeostasis and a key target in anticancer research. Studies have shown that certain analogues can trigger apoptosis in cancer cell lines by modulating the expression of key regulatory proteins.

One mechanism involves the activation of the intrinsic mitochondrial apoptotic pathway. For instance, an oleanolic acid derivative conjugated with an indole moiety has been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. tandfonline.com This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, the executioners of apoptosis. tandfonline.com Specifically, treatment with this conjugate led to increased levels of cleaved caspase-9 and cleaved caspase-3 in lung cancer cells. tandfonline.com

Another key target for indole derivatives is the survivin protein, the smallest member of the inhibitor of apoptosis (IAP) protein family. brieflands.com Survivin is overexpressed in many tumors and inhibits apoptosis by binding to and inhibiting caspases-3 and -7. brieflands.com Certain 5-hydroxyindole-3-carboxylic acid derivatives have been investigated as potential survivin inhibitors, suggesting that the indole scaffold is a critical pharmacophore for targeting this anti-apoptotic protein. brieflands.com

The pro-apoptotic activity of these compounds is often selective for cancer cells. For example, novel 5-hydroxyindole-3-carboxylic acid derivatives have demonstrated cytotoxicity against MCF-7 breast cancer cells with no significant toxicity toward normal human dermal fibroblast cells. brieflands.com The induction of apoptosis has been confirmed through various assays, including Annexin V-PI staining, which detects the externalization of phosphatidylserine, and TUNEL assays, which identify DNA fragmentation—both hallmarks of apoptosis. tandfonline.com

Modulation of Tubulin Polymerization

The microtubule network, formed by the polymerization of α- and β-tubulin heterodimers, is essential for cell division, motility, and intracellular transport. Disruption of tubulin dynamics is a clinically validated strategy in cancer chemotherapy. Indole derivatives have been extensively investigated as tubulin polymerization inhibitors, with some compounds showing potent anticancer activity. acs.orgmdpi.commdpi.com

Arylthioindole derivatives, in particular, have emerged as a powerful class of tubulin inhibitors. acs.org These compounds bind to the colchicine (B1669291) site on β-tubulin, preventing its polymerization and arresting cells in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death. mdpi.com Structure-activity relationship studies have revealed that substituents at various positions on the indole ring are crucial for activity. For instance, new arylthioindole derivatives with different cyclic substituents at the C-2 position of the indole have been synthesized, leading to compounds with low nanomolar inhibitory concentrations against cancer cell growth. acs.org

One such derivative, compound 18 , demonstrated exceptional potency, with an IC50 value of 1.0 nM in MCF-7 breast cancer cells. acs.org This compound was uniformly active across a panel of cancer cells and proved superior to established agents like colchicine and combretastatin (B1194345) A-4. acs.org Notably, several of these indole-based inhibitors were significantly more potent than clinical drugs like vinorelbine (B1196246) and paclitaxel (B517696) in multidrug-resistant cell lines that overexpress P-glycoprotein, suggesting they may be effective in overcoming certain types of drug resistance. acs.org The promising activity of these compounds has led to further exploration, including the synthesis of indole carboxylic acid conjugates of other natural products to create hybrid molecules with enhanced tubulin-targeting capabilities. researchgate.net

Antimicrobial Properties

Efficacy Against Bacterial Strains (e.g., MRSA)

This compound and its derivatives have demonstrated significant potential as antimicrobial agents, particularly against multidrug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov MRSA is a major cause of hospital- and community-acquired infections, and the development of new therapeutics against it is a critical public health priority.

Several studies have highlighted the anti-MRSA activity of various indole structures. For example, 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid has shown notable antimicrobial activity, with minimum inhibitory concentration (MIC) values against MRSA reported to be as low as 0.98 μg/mL. Similarly, certain indole hydrazide derivatives have been tested against MRSA, showing promising results in inhibiting bacterial growth at low concentrations.

More complex conjugates have also been developed. A study on indole-3-carboxamido-polyamine conjugates found that these molecules exhibited pronounced growth inhibition of Gram-positive bacteria, including MRSA. nih.gov One specific analogue was capable of disrupting the bacterial membrane of both S. aureus and MRSA, suggesting that membrane perturbation is a key mechanism of its antibacterial action. nih.gov Furthermore, a novel carboxylic acid isolated from halophilic Pseudomonas aeruginosa, identified as 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid, displayed potent bioactivity against MRSA, with an MIC of 0.64 µg/mL. mdpi.com This compound was also shown to downregulate the expression of MRSA virulence genes. mdpi.com These findings underscore the potential of the this compound scaffold in the development of new antibiotics to combat drug-resistant pathogens.

Table 1: Antimicrobial Activity of this compound Derivatives Against MRSA

| Compound/Derivative | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid | 0.98 µg/mL | |

| 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid | 0.64 µg/mL | mdpi.com |

| Indole-3-carboxamido-polyamine conjugates | Exhibited growth inhibition | nih.gov |

| 1-methyl-1H-indole-5-carboxylic acid hydrazide | Effective at low concentrations |

Efficacy Against Fungal Strains

In addition to their antibacterial properties, derivatives of this compound have shown promise as antifungal agents. Fungal infections, particularly those caused by opportunistic pathogens in immunocompromised individuals, are a growing health concern.

Research into indole-3-carboxamide-polyamine conjugates revealed that a library of these analogues typically exhibited pronounced growth inhibition against the fungus Cryptococcus neoformans. nih.gov However, only a limited subset of the tested compounds showed activity against Candida albicans, another common fungal pathogen. nih.gov Within the series, 5-bromo-substituted indole analogues were generally more broad-spectrum in their activity. nih.gov

Other studies have focused on different substituted indole carboxylic acids. For example, 6-methoxy-1H-indole-2-carboxylic acid (MICA), isolated from a strain of Bacillus toyonensis, demonstrated promising antifungal activities. nih.gov This has led to further development, including its formulation into a nanosponge hydrogel for potential topical treatment of mycotic infections, which showed increased antimycotic activity against C. albicans compared to the standard drug fluconazole. nih.gov The synthesis of pyrazole (B372694) derivatives from this compound has also been explored, with the resulting compounds being evaluated for their antifungal activities. scispace.com These studies indicate that the indole carboxylic acid framework is a versatile starting point for the discovery of new antifungal therapies.

Table 2: Antifungal Activity of Indole Carboxylic Acid Derivatives

| Compound/Derivative | Target Fungal Strain(s) | Observed Effect | Reference |

|---|---|---|---|

| Indole-3-carboxamide-polyamine conjugates | Cryptococcus neoformans | Pronounced growth inhibition | nih.gov |

| Indole-3-carboxamide-polyamine conjugates | Candida albicans | Limited activity | nih.gov |

| 6-methoxy-1H-indole-2-carboxylic acid (MICA) | Candida albicans | Increased antimycotic activity in NS-HG formulation | nih.gov |

| Pyrazole derivatives of this compound | Various fungi | Evaluated for antifungal activity | scispace.com |

Anti-inflammatory Mechanisms

The indole nucleus is a well-established scaffold in the development of anti-inflammatory agents. Derivatives of this compound have been shown to exert their effects through various mechanisms, primarily involving the inhibition of key enzymes and signaling pathways in the inflammatory cascade. smolecule.com

One major mechanism is the inhibition of enzymes responsible for synthesizing pro-inflammatory mediators. Certain indole derivatives are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes crucial for the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively. More specifically, structure-activity relationship studies on 1-(2-oxopropyl)indole-5-carboxylic acids have identified them as potent inhibitors of cytosolic phospholipase A2α (cPLA2α). nih.gov This enzyme is a key player in the inflammatory process as it releases arachidonic acid, the precursor for all eicosanoids, from cell membranes. nih.gov

Another critical anti-inflammatory mechanism involves the modulation of intracellular signaling pathways. Recent research on indole analogues, including tryptophan and its metabolites, has shed light on their role in regulating intestinal inflammation, such as in ulcerative colitis. mdpi.com These compounds were found to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. mdpi.com Transcriptome analysis revealed that these indole analogues significantly downregulated the expression of NF-κB-regulated hub genes, including those for inflammatory cytokines and chemokines like IL-1β, CCL4, and CXCL5. mdpi.com This suggests that this compound derivatives may help resolve inflammation by suppressing the central transcriptional regulator of the inflammatory response.

Lipoxygenase (LOX) Inhibition

Neuroprotective Potential and Neurological Disorder Targets

The indole nucleus is a common feature in many neuroactive compounds. Consequently, this compound and its derivatives have been explored for their potential in treating neurological disorders.

Indole derivatives are known to interact with various neurotransmitter systems. smolecule.com For instance, this compound itself interacts with serotonin (B10506) and gamma-aminobutyric acid (GABA) receptors. medchemexpress.com The metabolism of tryptophan, an essential amino acid, leads to the formation of neuroactive molecules like serotonin and indole derivatives, which can influence mood and behavior. nih.gov Some indole derivatives have shown potential neuroprotective effects in preliminary studies, suggesting they could be candidates for further research in neurodegenerative diseases. smolecule.com

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides. ptfarm.pl Research has shown that certain indole-based compounds can interact with Aβ. nih.gov Specifically, some indole derivatives have been found to promote the disaggregation of Aβ fibrils. mdpi.com Studies using thioflavin T fluorescence assays and circular dichroism have demonstrated the ability of certain indole compounds to break down pre-formed amyloid aggregates. mdpi.comgoogle.com This suggests a potential therapeutic strategy for Alzheimer's disease by targeting the toxic amyloid species. nih.gov

Inhibiting cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary therapeutic approach for Alzheimer's disease. ptfarm.pl A series of novel N-benzyl substituted amides of 1H-indole-5-carboxylic acid were synthesized and evaluated for their ability to inhibit these enzymes. ptfarm.plresearchgate.net While some derivatives showed weak, non-selective inhibition, others displayed moderate potency, particularly towards BuChE. ptfarm.plresearchgate.net For example, 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid showed the highest inhibitory activity towards BuChE in one study. ptfarm.plresearchgate.net The development of dual inhibitors of both AChE and BuChE is an active area of research. semanticscholar.orgmdpi.com

Table 3: Cholinesterase Inhibition by this compound Derivatives

| Compound | Target Enzyme | Inhibition |

|---|---|---|

| 1-benzylpiperidine amide of 1H-indole-5-carboxylic acid (6a) | AChE and BuChE | Weak, non-selective inhibitor ptfarm.plresearchgate.net |

Amyloid Disaggregation Studies

Antioxidant Activities

The indole nucleus is a well-established scaffold for antioxidant activity, and derivatives of this compound have demonstrated notable capabilities in this regard. These properties are primarily attributed to the electron-rich nature of the indole ring system, which can effectively donate electrons to neutralize reactive oxygen species.

The indole structure is recognized as a class of radical scavengers. tandfonline.com A wide range of indole-containing compounds, including phytohormones like indoleacetic acid and indolepropionic acid, have shown the ability to quench the 2,2'-Azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) radical cation at physiological pH. tandfonline.com The antioxidant capacity of these compounds is often higher than that of Trolox, a water-soluble analog of vitamin E. tandfonline.com

Derivatives of this compound have been specifically investigated for these properties. For instance, 3-(2-Aminoethyl)-1H-indole-5-carboxylic acid hydrochloride possesses antioxidant properties that help protect cells by scavenging free radicals. Similarly, hydrazone derivatives of the closely related 5-methoxy-indole-2-carboxylic acid (5MICA) have been shown to effectively scavenge hypochlorite (B82951) ions and superoxide (B77818) anions. mdpi.com The 3,4-dihydroxy-substituted derivative, in particular, demonstrated excellent radical scavenging properties in multiple model systems. mdpi.com Studies on other analogs, such as 3-oxoisoindoline-5-carboxamides, also confirmed antioxidant activity through the 1,1-diphenyl-2-picryl hydrazine (B178648) (DPPH) free radical scavenging assay. onlinepharmacytech.info

Beyond direct radical scavenging, this compound derivatives play a role in protecting biological systems from oxidative damage. Research has shown that derivatives of 5-methoxy-indole-2-carboxylic acid (5MICA) provide strong neuroprotection against hydrogen peroxide (H₂O₂)-induced oxidative stress in cell cultures. mdpi.comnih.gov These compounds have also been shown to suppress iron-induced lipid peroxidation, a key process in cellular damage. mdpi.comnih.gov

Furthermore, 3-Methyl-1H-indole-5-carboxylic acid has been demonstrated to protect neuronal cells from oxidative stress by reducing lipid peroxidation and inhibiting neurotoxicity in cellular models. This protective effect underscores the potential of the this compound scaffold in mitigating the downstream consequences of oxidative damage in biological environments.

Radical Scavenging Capabilities

Antidiabetic Potential (e.g., Inhibition of Gluconeogenesis)

The indole carboxylic acid framework has emerged as a promising starting point for the development of antidiabetic agents. A primary mechanism of interest is the reduction of excessive glucose production in the liver, a key pathological feature of type 2 diabetes. This can be achieved by inhibiting either gluconeogenesis (the synthesis of new glucose) or glycogenolysis (the breakdown of stored glycogen). pnas.org

While direct studies on this compound are limited, its structural isomers have shown potent activity. Notably, 5-Methoxyindole-2-carboxylic acid (MICA) is a powerful hypoglycemic agent that functions by inhibiting gluconeogenesis in the liver. nih.govresearchgate.netacs.org It is also a known inhibitor of the mitochondrial enzyme dihydrolipoamide (B1198117) dehydrogenase. nih.govresearchgate.net Another related compound, a derivative of 5-chloro-1H-indole-2-carboxylic acid, was developed as an inhibitor of human liver glycogen (B147801) phosphorylase, effectively lowering blood glucose by blocking glycogenolysis. pnas.org These findings highlight the significant potential of the indole carboxylic acid core structure to modulate key pathways in glucose metabolism, suggesting that this compound and its derivatives are viable candidates for further investigation as antidiabetic agents.

Mechanistic Insights into Biological Interactions

The biological effects of this compound and its derivatives are underpinned by specific interactions with proteins, including receptor modulation and enzyme inhibition.

Receptor Binding and Modulation (e.g., Aryl Hydrocarbon Receptor (AhR))

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating cellular responses to environmental signals, inflammation, and homeostasis. nih.govmdpi.com Various indole compounds, including tryptophan metabolites produced by gut microbiota, are known endogenous ligands for AhR. nih.govmdpi.com Upon binding a ligand, the AhR translocates to the nucleus, where it influences the expression of target genes. nih.gov

Research has demonstrated that the indole carboxylic acid scaffold can be used to design potent AhR modulators. For example, indole-6-carboxylic acid, a close isomer of the target compound, has been used as a starting material to synthesize novel 6-substituted indolocarbazoles that act as potent activating AhR ligands. acs.org Molecular modeling studies confirmed the ability of these molecules to bind to the AhR. acs.org Given that other indoles like indole-3-carboxylic acid are also recognized as AhR ligands, it is highly plausible that this compound can interact with and modulate this important receptor. nih.gov

Enzyme Inhibition Mechanisms and Kinetics

Derivatives of this compound have been identified as inhibitors of several key enzymes, demonstrating the versatility of this chemical scaffold.

Cytosolic Phospholipase A₂α (cPLA₂α): This enzyme is a key player in the biosynthesis of pro-inflammatory lipid mediators. 1-(2-oxopropyl)this compound derivatives have been developed as potent inhibitors of cPLA₂α, making them attractive for the development of new anti-inflammatory drugs. nih.govresearchgate.net

Cyclooxygenase (COX) and Lipoxygenase (LOX): The derivative 2-methyl-1H-indole-5-carboxylic acid has been shown to inhibit these enzymes, which are also pivotal in inflammatory processes.

Carboxylic Acid Reductase (CAR): In a study characterizing the substrate specificity of CAR enzymes, this compound itself was identified as a substrate that achieved the highest relative activity, indicating a favorable interaction with the enzyme's active site. nih.gov

Other Enzymes: Related indole carboxylic acid isomers have shown inhibitory activity against a range of other enzymes. 5-methoxyindole-2-carboxylic acid inhibits mitochondrial dihydrolipoamide dehydrogenase nih.govresearchgate.net, its hydrazone hybrids inhibit human monoamine oxidase-B (hMAO-B) nih.gov, and 5-chloro-1H-indole-2-carboxylic acid derivatives inhibit human liver glycogen phosphorylase. pnas.org

The collective data on enzyme inhibition highlight the capacity of the this compound structure to be tailored for specific enzymatic targets, providing a basis for its therapeutic potential.

Cellular Signaling Pathway Modulation

Derivatives of this compound have demonstrated the capacity to modulate a variety of cellular signaling pathways, underscoring their therapeutic potential across different diseases.

Notably, certain indole derivatives are recognized for their role in modulating the PI3K/Akt/mTOR signaling pathway. nih.gov This pathway is fundamental in regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.gov For instance, Indole-3-carbinol (I3C) and its metabolite, 3,3'-diindolylmethane (B526164) (DIM), have been shown to interfere with this pathway, suggesting a mechanism for their anti-cancer properties. nih.gov

Furthermore, indole compounds can influence the activity of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental stimuli and in modulating immune responses. The interaction with AhR can affect gene expression related to cell cycle progression and apoptosis.

In the context of bacterial communication, indole-based molecules have been developed to interfere with quorum sensing (QS), a cell-to-cell signaling system that bacteria like Pseudomonas aeruginosa use to coordinate virulence factor production and biofilm formation. researchgate.net By acting as mimics of N-acylated L-homoserine lactones (AHLs), these synthetic indole derivatives can inhibit QS-dependent bacterial phenotypes. researchgate.net

Additionally, some this compound derivatives have been investigated as inhibitors of IκB kinase (IKK), a key enzyme in the NF-κB signaling cascade. google.com The NF-κB pathway is critically involved in inflammatory responses, and its inhibition represents a therapeutic strategy for inflammatory diseases. google.com

Molecular Docking Studies and Binding Site Analysis

Molecular docking studies have been instrumental in elucidating the binding modes of this compound derivatives with their respective biological targets, providing insights for rational drug design.

For example, in the development of inhibitors for Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein overexpressed in many cancers, docking studies of compounds based on a 1H-indole-5-carboxylic acid structure have been crucial. researchgate.net These studies help in understanding how modifications to the indole scaffold can enhance binding affinity and selectivity for Mcl-1. researchgate.net Similarly, docking studies of 5-hydroxyindole-3-carboxylic acid derivatives with the survivin protein, another key player in apoptosis, have revealed important binding interactions. brieflands.com For instance, a derivative, compound 5d, showed hydrogen bonding with Asp71 and Asp72 residues and a π-π stacking interaction with Lys79 within the active site of survivin. brieflands.com

In the context of antimicrobial research, molecular docking of indole derivatives has been performed against enzymes like UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase. nih.gov These studies have shown that the compounds can fit well within the active sites, interacting through hydrogen bonds and π-stacked interactions. nih.gov For instance, one compound exhibited a minimum binding energy of -11.5 Kcal/mol against MurC, indicating a strong potential for inhibition. nih.gov

Furthermore, docking studies have been employed to predict the binding of indole derivatives to enzymes such as cyclooxygenase-2 (COX-2). vulcanchem.com One study predicted a strong binding energy of -9.2 kcal/mol for 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid with COX-2. vulcanchem.com

The table below summarizes findings from various molecular docking studies involving this compound derivatives.

| Derivative | Target Protein | Key Interactions/Findings |

| 1H-Indole-5-carboxylic acid derivative | Myeloid cell leukemia 1 (Mcl-1) | Structure-based design to improve affinity and selectivity. researchgate.net |

| Ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate (5d) | Survivin | Hydrogen bonds with Asp71 and Asp72; π-π stacking with Lys79. brieflands.com |

| Indole derivative (9) | UDP-N-acetylmuramate-L-alanine ligase (MurC) | Minimum binding energy of -11.5 Kcal/mol. nih.gov |

| 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid | Cyclooxygenase-2 (COX-2) | Predicted binding energy of -9.2 kcal/mol. vulcanchem.com |

| 5-bromoindole-2-carboxylic acid derivatives | EGFR tyrosine kinase | Compounds 3a, 3b, 3f, and 7 showed strong binding energies. nih.gov |

Protein-Ligand Interaction Studies

The interactions between this compound derivatives and their target proteins are fundamental to their biological activity. These interactions often involve a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking.

A key interaction for many G protein-coupled receptor (GPR40) agonists is the polar interaction network formed by a carboxylic acid moiety. nih.gov In the case of indole-5-propanoic acid derivatives, the carboxylate group forms hydrogen bonds with arginine (Arg183 and Arg258) and tyrosine (Tyr91 and Tyr240) residues, which is crucial for their agonistic activity. nih.gov The indole N-H group can also form a hydrogen bond with the backbone amide carbonyl oxygen of Leucine 138, further contributing to binding affinity. nih.gov

In the context of Mcl-1 inhibition, the indole core of tricyclic indole carboxylic acid derivatives serves as a scaffold for substitutions that can access additional hydrophobic protein binding pockets. nih.gov For example, a chloro substitution at the 6-position of the indole ring has been shown to enhance potency significantly. nih.gov

Studies on 5-hydroxyindole-3-carboxylic acid derivatives as potential anti-breast cancer agents have also highlighted the importance of specific interactions. Molecular modeling of one such derivative, ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate, in the active site of the survivin protein revealed hydrogen bonds between the p-methoxyphenyl group and both Asp71 and Asp72 residues, as well as a π-π stacking interaction between the indole ring and Lys79. brieflands.com

The table below details specific protein-ligand interactions for selected this compound derivatives.

| Indole Derivative | Target Protein | Interacting Residues | Type of Interaction |

| Indole-5-propanoic acid derivative | GPR40 | Arg183, Arg258, Tyr91, Tyr240 | Hydrogen bonds with carboxylate group nih.gov |

| Indole-5-propanoic acid derivative | GPR40 | Leu138 | Hydrogen bond with indole N-H nih.gov |

| Tricyclic indole carboxylic acid | Mcl-1 | Not specified | Hydrophobic interactions nih.gov |

| Ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate | Survivin | Asp71, Asp72 | Hydrogen bonds brieflands.com |

| Ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate | Survivin | Lys79 | π-π stacking brieflands.com |

Drug Discovery and Development Applications

The this compound scaffold is a valuable starting point in drug discovery, lending itself to various strategies for identifying and optimizing new therapeutic agents.

Lead Compound Identification and Optimization

This compound and its derivatives often serve as lead compounds in the development of novel drugs. smolecule.com A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better.

For instance, an indole acid, PF-06409577, was identified and optimized from an indazole amide high-throughput screening hit for the potential treatment of diabetic nephropathy. nih.gov This optimization process involved modifying the core structure and the aryl appendage to improve oral absorption. nih.gov In another example, a series of novel inhibitors of Mcl-1 were developed based on a previously discovered 1H-indole-5-carboxylic acid structure through a process of structure-based drug design. researchgate.net

The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple receptors with high affinity. researchgate.net This versatility makes it a frequent starting point for the synthesis of new bioactive molecules. The process of lead optimization often involves synthesizing a series of derivatives with different substitutions on the indole ring to improve potency, selectivity, and pharmacokinetic properties. nih.gov

Pharmacophore Modeling and Design

Pharmacophore modeling is a crucial tool in drug discovery that involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a compound's biological activity. The this compound structure provides a well-defined scaffold for such modeling.

The key features of an this compound-based pharmacophore often include the planar indole ring, which can engage in hydrophobic and π-stacking interactions, and the carboxylic acid group, which can act as a hydrogen bond donor and acceptor. vulcanchem.com For example, in the design of histamine-3 receptor inverse agonists for obesity treatment, a pharmacophore model was developed, and various cores, including the 5-oxy-indole-2-carboxylic acid amide series, were docked to this model to assess their fit and chemical tractability. researchgate.net

In the development of GPR40 agonists, the carboxylic acid moiety is considered a key pharmacophore element, forming critical polar interactions with the receptor. nih.gov Similarly, in the design of BCR-ABL1 kinase inhibitors, indole carboxamide analogues have been developed, with the indole core being a central part of the pharmacophore. thesciencein.org

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry is a powerful technique used to synthesize a large number of different but structurally related compounds in a short period. The this compound scaffold is well-suited for this approach, allowing for the generation of diverse libraries of compounds for high-throughput screening.

One strategy involves the immobilization of a nitrobenzoic acid onto a solid support, such as Merrifield resin. beilstein-journals.org Subsequent reactions, like the Bartoli indole synthesis using alkenyl Grignard reagents, can generate resin-bound indole carboxylates. beilstein-journals.org These can then be further diversified through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) before cleavage from the resin to yield a library of substituted indoles. beilstein-journals.org

Another approach, termed Resin-Bound Dynamic Combinatorial Chemistry (RBDCC), has utilized N-methyl indole carboxylic acid as a chromophore-containing monomer. nih.gov This method allows for the generation and analysis of libraries with greater structural diversity. nih.gov The synthesis of DNA-encoded libraries based on oxindole (B195798) scaffolds, which can be derived from indole structures, also represents a powerful combinatorial approach for hit identification against various protein targets. rsc.org

The versatility of the indole scaffold has also been exploited in the combinatorial synthesis of natural product-like libraries. For example, the derivatization of indole alkaloids like yohimbine (B192690) has been used to create large compound libraries. scielo.br

Advanced Materials Science and Engineering Applications

Polymeric Materials Derived from Indole-5-carboxylic Acid

The polymerization of this compound, primarily through electrochemical methods, yields poly(this compound) (PICA), a conductive polymer with significant potential in various technological applications. amerigoscientific.com This polymer belongs to the polyindole family, which is noted for good thermal stability, stable redox activity, and slower degradation rates compared to some other conducting polymers like polyaniline and polypyrrole. tandfonline.comresearchgate.netrsc.org

The synthesis of PICA is commonly achieved through electropolymerization, a process that allows for the direct deposition of a thin, electroactive polymer film onto an electrode surface. amerigoscientific.comnih.gov This one-step method offers precise control over the film's thickness and morphology. researchgate.netrsc.org The process involves the electrochemical oxidation of the this compound monomer in a suitable electrolyte solution, such as acetonitrile (B52724) containing lithium perchlorate (B79767). nih.govresearchgate.net Studies have shown that the initial oxidation product is often an insoluble trimer that deposits on the electrode. rsc.org Further oxidation links these trimer units together to form the final polymer film. rsc.org The degree of linkage between these trimer units can be controlled by adjusting parameters like the electrode's rotation speed or the monomer concentration in the bulk solution. rsc.org

Other characterization methods, including one- and two-dimensional nuclear magnetic resonance (NMR) techniques, have been used to study the trimeric product formed during electropolymerization. amerigoscientific.com Thermal analysis shows that PICA has good thermal stability. frontiersin.orgnih.govfrontiersin.org

Self-doped poly(this compound) has been electrodeposited and characterized for its potential use in aqueous rechargeable cells. researchgate.net The presence of the carboxylic acid group allows the polymer to be "self-doped," which can enhance its electrochemical properties. The performance of PICA in energy storage devices is an area of active research, with studies pointing to its potential role in components for batteries and supercapacitors. acs.orgsci-hub.stsemanticscholar.org

PICA exhibits stable, pH-dependent electrochemistry. researchgate.net The cyclic voltammogram of a PICA film in an acetonitrile solution is typically characterized by two poorly resolved anodic and cathodic peaks. nih.gov In aqueous solutions, its redox behavior is highly sensitive to pH. In acidic solutions, PICA shows two distinct redox processes, which merge into a single redox process in solutions with a pH greater than 4.0. researchgate.net The redox reactions of the polymer films involve the oxidation and reduction of the trimer centers, with evidence suggesting that the extent of electronic delocalization between these centers is limited. rsc.org

The polymer's good redox stability and activity are among its most valuable properties, making it suitable for applications requiring efficient electron transfer, such as in electrochemical sensors. researchgate.netrsc.orgfrontiersin.org The table below summarizes key findings on the electrochemical behavior of PICA from a study investigating its properties for sensor development.

| Parameter | Observation | Significance |

|---|---|---|

| Redox Behavior (Acidic pH) | Two redox processes observed | Indicates a multi-step electron transfer process. researchgate.net |

| Redox Behavior (pH > 4.0) | One redox process observed | Suggests a change in the redox mechanism, likely involving deprotonation of the carboxylic acid and/or the indole (B1671886) N-H group. researchgate.net |

| Electron Transfer | Described as a surface-controlled process | The electrochemical reactions are confined to the polymer film on the electrode surface. acs.org |

| Stability | Exhibits good electrochemical and thermal stability | Crucial for the development of durable and reliable devices. frontiersin.orgnih.govfrontiersin.org |

To enhance the electrical conductivity and specific surface area of PICA, it has been synthesized into composite materials with carbon nanotubes. frontiersin.orgnih.gov Specifically, nanocomposites of PICA and carboxylated single-walled carbon nanotubes (C-SWCNTs) have been developed. frontiersin.orgnih.govfrontiersin.orgnih.govpatrinum.ch In these composites, the C-SWCNTs are introduced to improve the electrical conductivity, while the PICA provides excellent redox activity and abundant functional groups for further modification. frontiersin.orgnih.govfrontiersin.org The synthesis of the PI-5-CA/C-SWCNT nanocomposite can be achieved via a chemical method, where the monomer and C-SWCNTs are dispersed and then polymerized using an oxidizing agent like ammonium (B1175870) persulfate. frontiersin.org These nanohybrids synergistically combine the advantageous properties of both components and have been successfully used to fabricate highly sensitive electrochemical immunosensors. frontiersin.orgnih.govpatrinum.ch

This compound has been investigated as a corrosion inhibitor for metals, notably for mild steel and copper in acidic environments like sulfuric acid solutions. amerigoscientific.commdpi.comtulane.eduresearchgate.net It functions by adsorbing onto the metal surface, forming a protective layer that impedes the corrosion process. mdpi.comtulane.edu

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that this compound acts as a mixed-type inhibitor. mdpi.comtulane.eduresearchgate.net This means it affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. tulane.eduresearchgate.net The adsorption of the inhibitor on the metal surface has been found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer. tulane.eduresearchgate.netcolab.ws The effectiveness of the inhibition increases with the concentration of the inhibitor.

The table below presents data on the inhibition efficiency of this compound for different metals in acidic media.

| Metal | Medium | Inhibitor Concentration | Inhibition Efficiency (%) |

|---|---|---|---|

| Mild Steel | 0.5M H₂SO₄ | 10⁻² M | 92.19% colab.ws |

| Copper | 0.5M H₂SO₄ | 4 x 10⁻³ M | Up to 95% mdpi.comresearchgate.net |

Mechanisms of Corrosion Protection

Potential in Electronic and Photonic Devices

This compound and its derivatives have shown promise in the field of electronics and photonics. Upon electropolymerization, this compound forms an electroactive polymer film known as poly(this compound) (PICA). amerigoscientific.com This polymer is of interest due to its redox properties, which are essential for applications in electronic devices. rsc.org

The initial step in the electrochemical oxidation of this compound leads to the formation of an insoluble trimer that deposits on the electrode surface. rsc.org Further oxidation results in a polymer composed of linked trimer units. rsc.org The electronic delocalization between the redox centers in this polymer is considered to be limited. rsc.org The ability to control the film thickness and morphology by adjusting parameters like monomer concentration and electrode rotation speed makes it a versatile material for potential electronic applications. rsc.org